Tilomisole

Descripción general

Descripción

- Se ha estudiado para el tratamiento de ciertas formas de cáncer .

- Estructuralmente, contiene la porción de ácido arilacético, que también se encuentra en muchos fármacos antiinflamatorios no esteroideos (AINE), como el ibufenac.

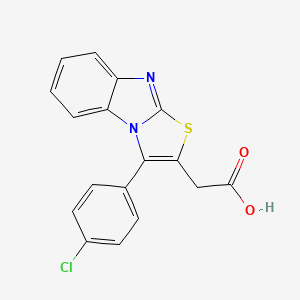

Tilomisole: (WY-18,251) es un fármaco experimental con propiedades inmunomoduladoras.

Métodos De Preparación

- Desafortunadamente, las rutas sintéticas específicas y las condiciones de reacción para Tilomisole no están ampliamente documentadas.

- Se sabe que es activo por vía oral y se ha investigado por su potencial en la investigación del cáncer y la inflamación .

Análisis De Reacciones Químicas

- Los tipos exactos de reacciones que experimenta Tilomisole no se informan ampliamente.

- Los reactivos y condiciones comunes asociados con su síntesis permanecen sin revelar.

- Los productos principales resultantes de sus reacciones no están bien documentados.

Aplicaciones Científicas De Investigación

Mecanismo De Acción

- El mecanismo preciso por el cual Tilomisole ejerce sus efectos aún no está claro.

- Probablemente involucra interacciones con células inmunitarias y vías de señalización.

- Se necesita más investigación para dilucidar sus objetivos moleculares.

Comparación Con Compuestos Similares

- Desafortunadamente, hay información limitada disponible con respecto a las comparaciones directas con otros compuestos.

- Resaltar la singularidad de Tilomisole es desafiante debido a la escasez de datos comparativos.

Propiedades

Número CAS |

58433-11-7 |

|---|---|

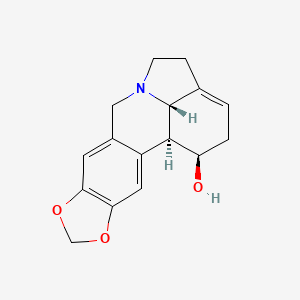

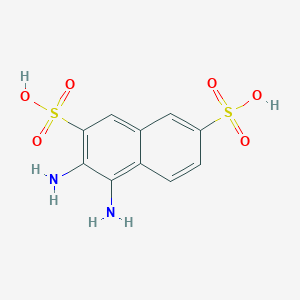

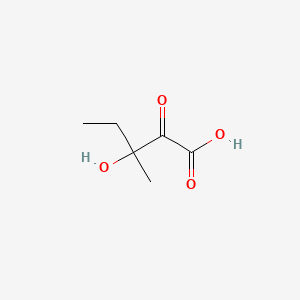

Fórmula molecular |

C17H11ClN2O2S |

Peso molecular |

342.8 g/mol |

Nombre IUPAC |

2-[1-(4-chlorophenyl)-[1,3]thiazolo[3,2-a]benzimidazol-2-yl]acetic acid |

InChI |

InChI=1S/C17H11ClN2O2S/c18-11-7-5-10(6-8-11)16-14(9-15(21)22)23-17-19-12-3-1-2-4-13(12)20(16)17/h1-8H,9H2,(H,21,22) |

Clave InChI |

PUYFLGQZLHVTHX-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)N=C3N2C(=C(S3)CC(=O)O)C4=CC=C(C=C4)Cl |

SMILES canónico |

C1=CC=C2C(=C1)N=C3N2C(=C(S3)CC(=O)O)C4=CC=C(C=C4)Cl |

| 58433-11-7 | |

Sinónimos |

3-(p-chlorophenyl)thiazolo(3,2-a)benzimidazole-2-acetic acid NSC 310633 tilomisole Wy 18251 Wy-18,251 Wy-18251 |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[(5S,6S)-1,6,9,14-tetrahydroxy-5-[(2S,3R,4S,5S,6R)-3-hydroxy-6-methyl-5-(methylamino)-4-[(2S,3R,4S,5R)-3,4,5-trihydroxytetrahydropyran-2-yl]oxy-tetrahydropyran-2-yl]oxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid](/img/structure/B1212972.png)